Cas no 18903-04-3 (1-(piperazin-1-yl)butan-1-one)

1-(Piperazin-1-yl)butan-1-one is a chemical compound featuring a piperazine moiety linked to a butanone group via a carbonyl bridge. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate. Its reactivity allows for further functionalization, enabling the development of derivatives with tailored properties. The compound’s stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep synthesis. Additionally, its well-defined molecular framework supports precise modifications, making it valuable for structure-activity relationship studies. Careful handling is advised due to potential reactivity with strong acids or bases.
1-(piperazin-1-yl)butan-1-one structure
1-(piperazin-1-yl)butan-1-one structure
Product Name:1-(piperazin-1-yl)butan-1-one
CAS No:18903-04-3
MF:C8H16N2O
MW:156.225441932678
MDL:MFCD09811502
CID:123238
PubChem ID:10749434
Update Time:2025-10-21

1-(piperazin-1-yl)butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-Butanone,1-(1-piperazinyl)-
    • (3R,5S)-1-ACETYL-3,5-DIMETHYLPIPERAZINE
    • 1-piperazin-1-ylbutan-1-one
    • Piperazine, 1-(1-oxobutyl)- (9CI)
    • 1-(piperazin-1-yl)butan-1-one
    • 1-Butyryl-piperazin
    • 1-butyrylpiperazine
    • 1-butyryl-piperazine
    • 1-n-Butyryl-piperazin
    • AC1Q2UG3
    • AG-E-37897
    • CTK4D9993
    • N-Butanoylpiperazine
    • SureCN10514
    • 1-BUTANOYLPIPERAZINE
    • 4-(1-oxobutyl)-piperazine
    • 18903-04-3
    • Z285189088
    • D76298
    • OGQQJMSDOICEAR-UHFFFAOYSA-N
    • EN300-52092
    • DTXSID60444269
    • 1-Butanone, 1-(1-piperazinyl)-
    • SCHEMBL10514
    • MFCD09811502
    • CS-16718
    • AKOS000153248
    • CS-0102696
    • DB-277591
    • Piperazine, 1-(1-oxobutyl)-
    • MDL: MFCD09811502
    • Inchi: 1S/C8H16N2O/c1-2-3-8(11)10-6-4-9-5-7-10/h9H,2-7H2,1H3
    • InChI Key: OGQQJMSDOICEAR-UHFFFAOYSA-N
    • SMILES: O=C(CCC)N1CCNCC1

Computed Properties

  • Exact Mass: 156.12638
  • Monoisotopic Mass: 156.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • PSA: 32.34

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1-(piperazin-1-yl)butan-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:18903-04-3)1-(piperazin-1-yl)butan-1-one
Order Number:A950616
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:08
Price ($):197.0
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Amadis Chemical Company Limited
(CAS:18903-04-3)1-(piperazin-1-yl)butan-1-one
A950616
Purity:99%
Quantity:5g
Price ($):197.0
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